molecular formula C13H25NO B2886236 (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine CAS No. 1247461-98-8

(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine

Cat. No.: B2886236
CAS No.: 1247461-98-8
M. Wt: 211.349
InChI Key: ZABQLHJIMDAODY-UHFFFAOYSA-N
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Description

Significance of Tertiary Amines in Contemporary Organic Chemistry

Tertiary amines are organic compounds in which a nitrogen atom is bonded to three carbon-containing groups, such as alkyl or aryl substituents. This structural feature imparts a unique combination of chemical properties that makes them exceptionally valuable in modern organic chemistry. The nitrogen atom's lone pair of electrons allows tertiary amines to function as bases and nucleophiles. Their basicity can be finely tuned by the nature of the attached substituents, enabling their use in a wide range of chemical transformations.

In synthetic chemistry, tertiary amines are widely employed as catalysts for various reactions, including acylations, esterifications, and polymerizations. Their ability to act as non-nucleophilic bases is crucial in dehydrohalogenation reactions and as scavengers for acidic byproducts. Furthermore, chiral tertiary amines are instrumental in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.orgrsc.orgacs.orgrsc.org The synthesis of chiral α-tertiary amines, in particular, is a significant focus of research due to their prevalence in bioactive molecules and natural products. rsc.org Approximately 60% of drug candidates are estimated to contain a tertiary amine moiety, highlighting their importance in medicinal chemistry. acs.org

Overview of Structural Motifs: Cyclohexane (B81311) and Tetrahydropyran (B127337) (Oxane) Rings

The molecular structure of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine features two prominent saturated cyclic systems: a cyclohexane ring and a tetrahydropyran (also known as oxane) ring. Both of these motifs are ubiquitous in natural products and pharmaceutically active compounds, valued for their conformational properties and their role as robust scaffolds for orienting functional groups in three-dimensional space. rsc.org

The cyclohexane ring is a fundamental carbocycle in organic chemistry. elsevierpure.com It is a core structure in many natural products, including steroids, terpenes, and alkaloids, and its prevalence extends to a vast number of synthetic drugs. rsc.orgelsevierpure.comresearchgate.netnih.gov The chair conformation of the cyclohexane ring minimizes steric and torsional strain, providing a stable, well-defined three-dimensional structure that is often crucial for biological activity.

Research Trajectories and Methodological Considerations for Multifunctional Alicyclic Amines

The synthesis of complex alicyclic amines, particularly those bearing multiple functional groups or stereocenters, often requires sophisticated, multi-step synthetic sequences. nih.gov A major thrust in modern synthetic chemistry is the development of more efficient and direct methods to construct these valuable molecules. One of the most powerful strategies to emerge is the direct C–H bond functionalization of simple, readily available alicyclic amines. nih.govspringernature.comacs.org

Key methodological advancements include:

Oxidative Coupling: Generating a reactive imine or iminium ion intermediate from the amine, which can then be attacked by a nucleophile. nih.govacs.orgnih.gov

Transition-Metal Catalysis: Utilizing metals like rhodium, copper, or palladium to facilitate C–H activation and subsequent bond formation. acs.orgrsc.org

Photoredox Catalysis: Using visible light to initiate single-electron transfer processes that activate C-H bonds for functionalization. nih.gov

These strategies enable the introduction of diverse substituents at various positions on the alicyclic ring, providing rapid access to molecular complexity from simple precursors. nih.govresearchgate.net

Contextualizing "this compound" within Amine Chemistry Research

This compound is a complex tertiary amine that embodies the structural features discussed previously. Its architecture combines a cyclohexyl group and a tetrahydropyranyl group, linked through methylene (B1212753) bridges to a central nitrogen atom. This specific arrangement makes it a molecule of interest within several research contexts.

The compound itself is not extensively documented in peer-reviewed literature, which is typical for novel structures primarily available as research chemicals for screening and synthetic development. fluorochem.co.uk However, its design can be rationalized based on current research trends. The presence of the cyclohexane and tetrahydropyran motifs suggests its potential application in medicinal chemistry, where these rings are known to serve as valuable scaffolds for interacting with biological targets.

The synthesis of this molecule would likely involve standard organic chemistry techniques such as reductive amination, where cyclohexanecarboxaldehyde (B41370) and (oxan-4-yl)methanamine could be reacted, or the alkylation of a primary or secondary amine precursor. The structure represents a useful building block for creating more complex derivatives. The tertiary amine core can be further modified, or the alicyclic rings could be functionalized using the modern C-H activation methodologies described in the previous section.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-N-(oxan-4-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h12-14H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABQLHJIMDAODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohexylmethyl Oxan 4 Yl Methyl Amine and Analogous Systems

Catalytic and Stoichiometric Reductive Amination Strategies for Tertiary Amine Synthesis

Reductive amination is arguably one of the most reliable and widely used methods for synthesizing amines. nih.govnih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is subsequently reduced to the target amine. youtube.com For tertiary amines, this often involves the reaction of a secondary amine with an aldehyde or ketone. libretexts.org

The direct synthesis of a tertiary amine can be achieved by the condensation of a secondary amine with an aldehyde or ketone, which generates an iminium ion. This electrophilic intermediate is then reduced in situ by a hydride reagent. nih.govresearchgate.net In the context of synthesizing (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, a plausible approach would involve the reaction of a secondary amine, such as N-(cyclohexylmethyl)amine, with oxane-4-carbaldehyde.

The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form the key iminium salt intermediate. A reducing agent present in the reaction mixture then delivers a hydride to the iminium carbon, yielding the final tertiary amine. youtube.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and the milder, more selective sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is particularly effective for the reductive amination of aldehydes and ketones. nih.govorganic-chemistry.org

ReagentSubstrate ScopeTypical ConditionsAdvantages
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMethanol or Ethanol solventReadily available, inexpensive
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, KetonesDichloroethane (DCE) or Tetrahydrofuran (THF)Mild, selective, tolerates acidic protons
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, KetonesMildly acidic pHEffective at neutral or slightly acidic pH
H₂/Catalyst (e.g., Pd/C, Ni) Aldehydes, KetonesVaries (pressure, temperature)Atom-economical, "green" approach

The amine precursors required for reductive amination are often synthesized via the hydrogenation of amides or nitriles. Catalytic hydrogenation is an atom-economical and environmentally benign alternative to stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄). sci-hub.ru This transformation, however, can be challenging due to the low reactivity of the amide carbonyl group. rsc.org

Significant progress has been made using both heterogeneous and homogeneous catalysts. Bimetallic heterogeneous catalysts, such as Palladium/Rhenium on graphite (B72142) (Pd/Re/C), have demonstrated high activity for the hydrogenation of secondary and tertiary amides to their corresponding amines under relatively mild conditions. sci-hub.ru Homogeneous catalysis, particularly with ruthenium-pincer complexes, has also proven effective. nih.gov These catalysts can operate at room temperature and low hydrogen pressures (5-10 bar), offering a significant advantage over traditional methods that require high temperatures and pressures. nih.gov More recently, catalysts based on earth-abundant metals like manganese have been developed for the selective hydrogenation of a wide range of amides to amines and alcohols. rsc.org

Catalyst SystemCatalyst TypeConditionsSubstrate ScopeKey Features
Ruthenium-PNNH Pincer Complex nih.govHomogeneousRoom Temp, 5-10 bar H₂Various amidesExtremely mild conditions, proceeds via metal-ligand cooperation.
Platinum-Vanadium (Pt-V) osaka-u.ac.jpHeterogeneousRoom Temp to 70 °C, 1-30 bar H₂Various amidesFirst catalyst effective at ambient pressure or temperature.
Palladium/Rhenium/Graphite sci-hub.ruHeterogeneousLow Temp/PressureSecondary and Tertiary AmidesHigh activity and recyclability.
Manganese-PNN Pincer Complex rsc.orgHomogeneousMild ConditionsPrimary, Secondary, and Tertiary AmidesUtilizes an earth-abundant metal, good selectivity.

Beyond traditional borohydrides, research has focused on developing new reducing systems. Silanes, such as phenylsilane (B129415) (PhSiH₃) and tetramethyldisiloxane (TMDS), have emerged as effective hydride donors in the presence of a suitable catalyst. nih.govnih.gov For instance, dibutyltin (B87310) dichloride can catalyze the direct reductive amination of aldehydes and ketones with anilines and dialkylamines using phenylsilane as the reductant. organic-chemistry.org

The Leuckart-Wallach and Eschweiler-Clarke reactions represent classic examples of reductive amination that use formic acid as the reducing agent. mdpi.com Recent advancements have modified these protocols to create a range of tertiary amines by varying the amine and aldehyde components. mdpi.com Another innovative approach involves using borane-trimethylamine in the presence of carbon dioxide (at 1 atm) for the selective methylation of secondary amines under metal-free conditions. organic-chemistry.org

Alkylation Approaches for the Formation of Tertiary Amines

An alternative to reductive amination is the direct alkylation of a secondary amine with an alkylating agent, typically an alkyl halide. This method is conceptually straightforward but can be complicated by over-alkylation. masterorganicchemistry.com

The direct N-alkylation of a secondary amine with an alkyl halide is a fundamental method for preparing tertiary amines. researchgate.net For the synthesis of the target molecule, this could involve reacting N-(cyclohexylmethyl)amine with a derivative like 4-(chloromethyl)oxane. A significant challenge in this approach is the potential for the newly formed tertiary amine, which is often still nucleophilic, to react with another molecule of the alkyl halide to form an undesired quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org

To circumvent this issue, specific reaction conditions and reagents are employed. The use of a hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can effectively promote the desired alkylation while minimizing the formation of quaternary salts. researchgate.net This method is highly functional group tolerant and avoids the need for transition metal catalysts. researchgate.net Other strategies include using potassium hydride in the presence of triethylamine (B128534) to facilitate the reaction. jst.go.jp The formation of tertiary amines from secondary amines via alkylation is generally less prone to overreaction than the alkylation of primary amines, as the resulting tertiary amine is more sterically hindered. masterorganicchemistry.com

A novel and powerful strategy that merges elements of both reductive amination and alkylation is the "carbonyl alkylative amination" (CAA). nih.govnih.gov This method facilitates the one-step synthesis of complex tertiary amines from the union of an aldehyde, a secondary amine, and an alkyl halide. nih.govresearchgate.net This transformation overcomes the long-standing challenge of directly adding an alkyl group to an in-situ generated iminium ion. nih.govcam.ac.uk

The process is typically mediated by visible light and involves a silane (B1218182) reducing agent. nih.gov The reaction proceeds through a radical-based mechanism where an alkyl radical, generated from the alkyl halide, adds to an iminium ion that is formed in situ from the aldehyde and secondary amine. nih.govacs.org This metal-free, modular approach is exceptionally versatile, allowing for the streamlined synthesis of structurally diverse and complex tertiary amines that would be difficult to prepare via traditional reductive amination. nih.govcam.ac.uk The utility of this method has been demonstrated in the rapid synthesis of analogues of pharmaceutical agents like desloratadine. cam.ac.uk

Advanced C-N Bond Formation Reactions for Structurally Diverse Amines

The construction of the core C-N bond in this compound can be achieved through several robust and versatile methods. The most common strategy involves the coupling of a cyclohexylmethylamine precursor with an (oxan-4-yl)methyl electrophile, or vice versa. Reductive amination stands out as a primary method for this transformation, involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent.

Key C-N bond-forming reactions applicable to the synthesis of this target molecule and its analogs include:

Reductive Amination: This is a highly efficient, one-pot procedure where cyclohexylmethylamine reacts with (oxan-4-yl)methanal. The initially formed imine or enamine intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, each offering different levels of selectivity and reactivity.

N-Alkylation: This classical approach involves the reaction of cyclohexylmethylamine with an activated (oxan-4-yl)methyl species, such as (oxan-4-yl)methyl halide or tosylate. While straightforward, this method can sometimes lead to overalkylation, yielding a tertiary amine.

Transition-Metal-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination offer a powerful way to form C-N bonds. researchgate.net While typically used for N-arylation, variants for N-alkylation exist and provide a modern alternative. researchgate.netpageplace.de

Borrowing Hydrogen Strategy: This atom-economical process involves the coupling of an amine with an alcohol. acs.org A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, with the catalyst returning the hydrogen in the final reduction step. acs.org

Below is a comparative table of these advanced C-N bond formation methodologies.

Methodology Reactants Key Reagents/Catalysts Advantages Limitations
Reductive AminationCyclohexylmethylamine + (Oxan-4-yl)methanalNaBH(OAc)₃, NaBH₃CN, H₂/Pd-CHigh efficiency, one-pot, good functional group tolerance.Requires synthesis of the aldehyde precursor.
Nucleophilic SubstitutionCyclohexylmethylamine + (Oxan-4-yl)methyl HalideMild base (e.g., K₂CO₃, Et₃N)Simple procedure, readily available starting materials.Risk of overalkylation, potential for elimination side reactions.
Buchwald-Hartwig AminationCyclohexylmethylamine + (Oxan-4-yl)methyl HalidePd or Cu catalyst, phosphine (B1218219) ligand, strong base.Broad substrate scope, high yields. researchgate.netpageplace.deCatalyst cost, sensitivity to air and moisture.
Borrowing HydrogenCyclohexylmethylamine + (Oxan-4-yl)methanolRu, Ir, or Ni complexes (e.g., [(PPh₃)₂NiCl₂]). acs.orgAtom-economical, uses stable alcohols, generates water as the only byproduct.Requires high temperatures, catalyst may be expensive.

Synthetic Routes to Key Alicyclic Amine Precursors

The efficient synthesis of this compound relies on the availability of its two key building blocks: cyclohexylmethylamine and (oxan-4-yl)methylamine derivatives.

Cyclohexylmethylamine is a common building block that can be prepared through several established routes. A prevalent industrial method involves the catalytic hydrogenation of benzonitrile (B105546). This process typically occurs in two stages: the reduction of the nitrile to benzylamine (B48309), followed by the saturation of the aromatic ring.

A detailed procedure involves the reduction of benzonitrile to benzylamine using a finely divided nickel catalyst at temperatures above 50°C and super-atmospheric hydrogen pressure. google.com The resulting benzylamine is then further hydrogenated to cyclohexylmethylamine at higher temperatures (from 130°C) and pressures (above 500 psi), often in the presence of a nickel catalyst promoted with barium hydroxide (B78521) and an alkali metal hydroxide. google.com

Alternative laboratory-scale syntheses include:

Reduction of cyclohexanecarboxamide (B73365) with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction of cyclohexanecarbonitrile.

Direct amination of cyclohexylmethanol.

The (Oxan-4-yl)methylamine moiety can be synthesized from readily available starting materials derived from tetrahydropyran (B127337). A common precursor is tetrahydropyran-4-carboxylic acid or its corresponding ester.

A typical synthetic sequence is as follows:

Amide Formation: Tetrahydropyran-4-carboxylic acid is converted to the corresponding amide by reaction with ammonia (B1221849) or a protected amine source, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or by converting the acid to an acid chloride followed by amination.

Nitrile Formation: Alternatively, the primary amide can be dehydrated using reagents such as trifluoroacetic anhydride (B1165640) or phosphorus oxychloride to yield (oxan-4-yl)carbonitrile.

Reduction: The resulting amide or nitrile is then reduced to the primary amine, (oxan-4-yl)methylamine. Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective reagents for this transformation. Catalytic hydrogenation over Raney Nickel or Rhodium can also be employed, particularly for the reduction of the nitrile.

Functionalization of this core structure allows for the introduction of various substituents on the oxane ring, enabling the synthesis of a diverse library of analogs.

Considerations for Stereoselective Synthesis of Substituted Alicyclic Amines

When substituents are present on the cyclohexyl or oxane rings, the control of stereochemistry becomes a critical aspect of the synthesis. This involves managing both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters.

The stereochemical outcome of reactions on cyclic systems like cyclohexane (B81311) and oxane is heavily influenced by conformational factors. The chair conformation is the most stable arrangement for both rings, and reagents will typically approach from the less sterically hindered equatorial position.

For instance, in the reduction of a substituted 4-ketotetrahydropyran to the corresponding alcohol (a precursor to the amine), the choice of reducing agent can dictate the diastereomeric ratio of the resulting axial versus equatorial alcohols.

Reaction Type Substrate Example Reagent/Condition Major Diastereomer Rationale
Ketone Reduction4-tert-butylcyclohexanoneNaBH₄Equatorial alcoholSteric approach control: hydride attacks from the less hindered equatorial face.
Ketone Reduction4-tert-butylcyclohexanoneL-Selectride®Axial alcoholStereoelectronic control: bulky reagent attacks from the less hindered axial face.
Epoxide Ring OpeningCyclohexene oxideH₃O⁺trans-1,2-cyclohexanediolAnti-periplanar attack of the nucleophile on the protonated epoxide.
Hydroboration1-MethylcyclohexeneBH₃ then H₂O₂/NaOHtrans-2-MethylcyclohexanolSyn-addition of borane from the less hindered face, followed by retention of configuration. acs.org

Achieving high diastereoselectivity often requires careful selection of reagents, catalysts, and reaction conditions to exploit the subtle steric and electronic differences between possible transition states. youtube.com

The synthesis of enantiomerically pure chiral amines is of great importance, and several powerful methods have been developed. nih.govacs.org These strategies are crucial when aiming to synthesize a single enantiomer of a substituted this compound analog.

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct methods for producing chiral amines. nih.govacs.org Chiral ligands, often based on phosphorus, coordinate to a metal center (e.g., Iridium or Rhodium) to create a chiral environment that directs the hydrogenation to one face of the imine.

Enantioselective Reductive Amination (ERA): This method extends the concept of reductive amination to a chiral context. A ketone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent to directly produce a chiral amine. thieme-connect.com

Biocatalysis: Enzymes such as amine dehydrogenases (AmDHs) and transaminases offer an environmentally friendly and highly selective route to chiral amines. researchgate.net Engineered AmDHs can catalyze the asymmetric reductive amination of a wide range of ketones with excellent enantiomeric excess. researchgate.netacs.org

The following table summarizes key enantioselective methods.

Methodology Typical Substrate Catalyst/Enzyme Typical Enantiomeric Excess (ee) Reference
Asymmetric HydrogenationProchiral N-Aryl Imines[Ir(COD)Cl]₂ / Chiral Phosphine Ligand>95% nih.govacs.org
Enantioselective Reductive AminationDialkyl KetonesChiral Metal CatalystsOften moderate to high, substrate-dependent. thieme-connect.com
Biocatalytic Reductive AminationAliphatic KetonesEngineered Amine Dehydrogenase (AmDH)Up to >97% researchgate.net

These advanced methodologies provide a robust framework for the synthesis of not only this compound but also a wide array of structurally diverse and stereochemically defined analogs.

Structural and Conformational Analysis of Cyclohexylmethyl Oxan 4 Yl Methyl Amine

Conformational Dynamics of Cyclohexane (B81311) Rings with Alkyl Substituents

The cyclohexane ring is a classic example of a carbocyclic system that adopts non-planar conformations to relieve angle and torsional strain. msu.edulibretexts.org The most stable of these is the chair conformation, which is estimated to be adopted by over 99.99% of cyclohexane molecules in solution at room temperature. wikipedia.org This conformer minimizes strain by maintaining tetrahedral bond angles near the ideal 109.5° and ensuring all carbon-hydrogen bonds are staggered. libretexts.org

The cyclohexane ring is not static; it undergoes a rapid conformational interconversion known as a ring flip, which equilibrates two equivalent chair conformations. msu.edu During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com This interconversion is rapid at room temperature because the energy barrier is relatively low, approximately 10-12.1 kcal/mol (43 kJ/mol). wikipedia.orgmasterorganicchemistry.combrainly.com

The transition from one chair form to another proceeds through several higher-energy intermediate conformations. The pathway begins with the chair form (ground state) moving to a high-energy half-chair conformation, which represents the energy maximum of the process at about 10 kcal/mol above the chair. masterorganicchemistry.comorgoreview.com This is followed by a transition to a twist-boat (or skew-boat) conformation, a local energy minimum that is roughly 5.5 kcal/mol less stable than the chair. wikipedia.orgmasterorganicchemistry.com The twist-boat can pass through the boat conformation, an energy state about 6.5-7.0 kcal/mol higher than the chair, before proceeding through another twist-boat and half-chair intermediate to arrive at the inverted chair conformation. masterorganicchemistry.commasterorganicchemistry.com

Energy Profile of Cyclohexane Ring Inversion
ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)
Chair00
Twist-Boat~5.5~23
Boat~6.5~30
Half-Chair~10.0~43-45

Data sourced from multiple conformational studies. libretexts.orgwikipedia.orgmasterorganicchemistry.comorgoreview.com

When a cyclohexane ring is monosubstituted, the two chair conformers are no longer energetically equivalent. msu.eduwikipedia.org The substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for most substituents to avoid destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.orgquora.com This preference is quantified by the conformational free energy difference, or "A-value," which represents the energy cost of having a substituent in the axial position compared to the equatorial position. wikipedia.orgwikipedia.org

In (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, the cyclohexane ring is substituted with a large alkyl group: the -CH₂-N(H)-CH₂-(oxane) moiety. The conformational equilibrium will strongly favor the chair form where this bulky substituent occupies an equatorial position. Placing a large group in the axial position leads to significant steric strain due to 1,3-diaxial interactions. libretexts.org The magnitude of this preference is reflected in the A-value; larger substituents have larger A-values, indicating a stronger preference for the equatorial position. wikipedia.orgpressbooks.pub

For instance, a methyl group has an A-value of approximately 1.7 kcal/mol, while a much larger tert-butyl group has an A-value of around 5.0 kcal/mol, effectively locking the conformation with the tert-butyl group in the equatorial position. wikipedia.orgwikipedia.org The (aminomethyl)oxane substituent on the cyclohexane ring would be expected to have a significant A-value due to its size, ensuring that the diequatorial conformer is overwhelmingly favored. The steric effect of a substituent is generally the dominant factor, though electronic effects can also play a role in influencing conformation. nih.govnih.govnih.govrsc.orgrsc.org However, for a non-polar alkyl group, steric hindrance is the primary consideration. pressbooks.pub

Selected Cyclohexane A-Values (ΔG° for axial ⇌ equatorial)
SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-H00
-CH₃ (Methyl)1.70 - 1.747.1 - 7.3
-CH₂CH₃ (Ethyl)1.757.3
-CH(CH₃)₂ (Isopropyl)2.159.0
-C(CH₃)₃ (tert-Butyl)~5.0~21
-OH (Hydroxy)0.873.6
-Br (Bromo)0.431.8

A-values represent the Gibbs free energy difference at 25 °C. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

Detailed Conformational Studies of Oxane (Tetrahydropyran) Ring Systems

The oxane, or tetrahydropyran (B127337), ring is a six-membered heterocycle containing an oxygen atom. Similar to cyclohexane, it adopts a puckered chair conformation to minimize angular and torsional strain. quora.com This chair form is the most stable and prevalent conformation for the parent ring and many of its substituted derivatives. beilstein-journals.orgnih.gov

The chair conformation is the global energy minimum for the tetrahydropyran ring. While other conformations such as the twist-boat and boat exist, they are of higher energy, analogous to the cyclohexane system. scribd.com The presence of substituents can, in some highly strained cases, lead to a preference for a twist-boat conformation, but for a 4-substituted oxane like that in this compound, the chair conformation is expected to be the most stable. In this conformation, the large (cyclohexylmethyl)aminomethyl substituent will strongly prefer the equatorial position to minimize steric hindrance. quora.com

The primary difference between the oxane and cyclohexane rings is the presence of the oxygen heteroatom. This has several consequences:

Bond Lengths and Angles : The C-O bond is shorter than a C-C bond, which slightly alters the geometry of the ring compared to cyclohexane.

Electronic Effects : The electronegative oxygen atom and its lone pairs can introduce significant electronic effects, such as the anomeric effect, which stabilizes axial conformers in 2-substituted tetrahydropyrans. quora.com However, in the target molecule, the substitution is at the 4-position, which is too distant for such an effect to be operative.

Ring Puckering : The size and functionality of substituents, along with the presence of the heteroatom, are key factors in determining the precise ring geometry or puckering. acs.orgnih.gov For a 4-substituted oxane, the substituent's steric bulk is the determining factor, and it will preferentially occupy the equatorial position in the chair conformer to avoid 1,3-diaxial interactions. researchgate.net

Ring Inversion Barriers for Six-Membered Rings
Ring SystemEnergy Barrier (ΔG‡) (kcal/mol)Energy Barrier (ΔG‡) (kJ/mol)
Cyclohexane~10.0~42
Oxane (Tetrahydropyran)9.941.4

Data sourced from NMR studies. scribd.com

Intermolecular and Intramolecular Interactions Governing Overall Molecular Conformation

The three-dimensional structure and preferred conformation of this compound are dictated by a combination of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These forces, while weak individually, collectively determine the molecule's shape, stability, and physical properties.

As a tertiary amine, the nitrogen atom in this compound lacks a directly bonded hydrogen atom. Consequently, it cannot act as a hydrogen bond donor to form intermolecular hydrogen bonds between molecules of its own kind. libretexts.orgdoubtnut.comlibretexts.org This absence of self-association via hydrogen bonding means its boiling point is generally lower than that of primary or secondary amines of similar molecular weight but comparable to ethers and alkanes. libretexts.orglumenlearning.com

However, the molecule can act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom, as well as the lone pairs on the oxygen atom of the oxane ring, can form hydrogen bonds with protic solvents like water. libretexts.orglibretexts.org This capability contributes to its solubility in such solvents.

The most significant intermolecular forces for this compound in a pure, non-polar environment are van der Waals interactions, specifically London dispersion forces. The large, nonpolar surface areas of the cyclohexyl and oxane rings contribute to substantial transient dipoles, leading to these attractions.

Intramolecularly, the molecule's conformation is primarily governed by steric hindrance. The two bulky substituents on the nitrogen—the cyclohexylmethyl group and the (oxan-4-yl)methyl group—will arrange themselves to minimize steric strain. This typically results in a staggered or anti-periplanar arrangement around the central nitrogen atom. The flexibility of the molecule is derived from the rotation around several single bonds: the C-C bond between the rings and the methylene (B1212753) bridges, and the C-N bonds.

Table 1: Summary of Intermolecular and Intramolecular Interactions
Interaction TypeParticipating Groups/AtomsNatureSignificance
Van der Waals (London Dispersion)Cyclohexyl and Oxane RingsIntermolecularPrimary force of attraction between molecules in a non-polar environment.
Dipole-DipoleC-N and C-O bondsIntermolecularModerate contribution to intermolecular attraction.
Hydrogen Bonding (Acceptor)Nitrogen lone pair; Oxane oxygen lone pairsIntermolecular (with protic solvents)Crucial for solubility in solvents like water. libretexts.orglibretexts.org
Steric HindranceCyclohexylmethyl and (oxan-4-yl)methyl groupsIntramolecularThe dominant factor determining the overall molecular shape and rotational conformers.

Stereochemical Implications of the Tertiary Amine Center within the Molecular Framework

The stereochemistry of this compound is centered on the properties of its tertiary amine nitrogen and the conformational dynamics of its two saturated rings.

The nitrogen atom is bonded to three different groups: a cyclohexylmethyl group, an (oxan-4-yl)methyl group, and the implicit lone pair of electrons. In a static, pyramidal geometry, this arrangement would make the nitrogen atom a chiral center, suggesting the possibility of two enantiomers. libretexts.org

However, for most acyclic and many cyclic amines, this chirality is not observable under normal conditions due to a phenomenon known as pyramidal inversion or nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its substituents rapidly oscillating through a planar transition state, effectively inverting the stereochemical configuration. wikipedia.orgyoutube.com For typical aliphatic tertiary amines, this inversion occurs thousands to millions of times per second at room temperature, with a low energy barrier. libretexts.org This rapid racemization prevents the isolation of individual enantiomers, rendering the amine center effectively achiral from a practical perspective. libretexts.orgwikipedia.org While significant steric hindrance or incorporation into a strained ring system can slow this inversion, the relatively flexible structure of this compound suggests that rapid inversion is highly probable.

Beyond the amine center, the molecule's stereochemical character is defined by its conformational isomers. Both the cyclohexane and the oxane (tetrahydropyran) rings are most stable in a chair conformation to minimize angle and torsional strain. chemistrysteps.com Each ring can undergo a "ring flip," converting one chair conformer into another. During this process, axial substituents become equatorial, and equatorial substituents become axial.

For both rings in this compound, the large substituent group (the methylene bridge connecting to the nitrogen) has a strong energetic preference for the equatorial position. An axial orientation would lead to significant, destabilizing 1,3-diaxial steric interactions with the axial hydrogens on the same side of the ring. Therefore, the dominant conformation for the molecule is one where both the cyclohexylmethyl and the (oxan-4-yl)methyl groups are attached to their respective rings at equatorial positions.

Table 2: Summary of Stereochemical and Conformational Features
FeatureDescriptionImplication
Tertiary Amine CenterPotentially chiral with three different substituents plus a lone pair.Rendered effectively achiral at room temperature due to rapid nitrogen inversion. libretexts.orgwikipedia.org
Nitrogen InversionRapid pyramidal flipping through a planar transition state.Prevents the resolution of enantiomers under standard conditions. libretexts.org
Cyclohexane Ring ConformationPredominantly exists in a chair conformation.The -CH₂-N group strongly prefers the equatorial position to minimize steric strain.
Oxane Ring ConformationPredominantly exists in a chair conformation.The -CH₂-N group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

Advanced Spectroscopic Characterization Methodologies for Tertiary Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled method for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin interactions with an external magnetic field and neighboring spins, a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while signal multiplicity (splitting pattern) in ¹H NMR reveals the number of adjacent protons, governed by spin-spin coupling.

For (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, the ¹H NMR spectrum is expected to show a series of multiplets for the protons on the cyclohexyl and oxane rings. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) would appear as distinct signals, likely in the 2.0-3.0 ppm range, influenced by the electron-withdrawing effect of the nitrogen. The protons of the oxane ring adjacent to the oxygen atom would be shifted downfield (typically 3.5-4.5 ppm).

The ¹³C NMR spectrum provides a count of unique carbon environments. The carbons bonded to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts. The aliphatic carbons of the cyclohexyl and oxane rings will resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclohexyl-CH₂-N~2.2 - 2.5 (d)~55 - 60
Cyclohexyl-CH~1.5 - 1.8 (m)~35 - 40
Cyclohexyl-CH₂ (axial & equatorial)~0.8 - 1.8 (m)~25 - 35
Oxan-CH₂-N~2.3 - 2.6 (d)~53 - 58
Oxan-CH~1.6 - 1.9 (m)~33 - 38
Oxan-CH₂ (adjacent to O)~3.4 - 3.7 (m)~65 - 70
Oxan-CH₂~1.3 - 1.6 (m)~30 - 35

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically separated by two or three bonds. This is instrumental in tracing the proton connectivity within the cyclohexyl and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a carbon atom and the proton(s) attached to it, allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for establishing the connectivity across quaternary carbons (if any) and heteroatoms. For this compound, HMBC would be key in confirming the connection of the cyclohexylmethyl and (oxan-4-yl)methyl moieties to the central nitrogen atom by showing correlations from the N-CH₂ protons to the carbons of the adjacent ring systems.

The cyclohexyl and oxane rings in this compound are not static; they undergo rapid conformational changes, most notably chair-to-chair interconversions. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these processes.

At room temperature, this ring flipping is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the individual signals for the axial and equatorial protons may be resolved, allowing for the determination of the energy barrier (ΔG‡) for the ring flip. These studies can also provide insights into the preferred conformation of the substituents on the rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and gaining insights into molecular structure and bonding.

The IR and Raman spectra of this compound would be characterized by a combination of vibrations from the amine group and the two ring systems.

C-N Stretching: The stretching vibration of the C-N bonds in a tertiary amine typically appears in the region of 1250-1020 cm⁻¹ in the IR spectrum. These bands are often of medium to weak intensity.

C-H Stretching: The aliphatic C-H stretching vibrations of the CH₂ and CH groups in the cyclohexyl and oxane rings will be prominent in the 3000-2850 cm⁻¹ region.

C-O-C Stretching: The oxane ring will exhibit a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, typically around 1150-1085 cm⁻¹.

CH₂ Bending: The scissoring (bending) vibrations of the numerous CH₂ groups are expected in the 1485-1445 cm⁻¹ region.

Ring Vibrations: The skeletal vibrations of the cyclohexyl and oxane rings will give rise to a series of complex bands in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)
Aliphatic C-H Stretch3000 - 2850Strong
CH₂ Scissoring1485 - 1445Medium
C-N Stretch1250 - 1020Medium-Weak
C-O-C Asymmetric Stretch1150 - 1085Strong
Ring Skeletal Vibrations< 1500Complex/Variable

The vibrational frequencies of the cyclohexyl and oxane rings are sensitive to their conformation. For instance, the position and intensity of certain C-H and C-C vibrational modes can differ between chair, boat, and twist-boat conformations. While the chair conformation is generally the most stable for both rings, the bulky substituents and their interactions could lead to the presence of other conformers in equilibrium.

By comparing experimentally obtained IR and Raman spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, it is possible to gain insights into the predominant conformation of the molecule in the solid state or in solution. For example, specific vibrational modes that are unique to a particular conformer can be identified, and their presence or absence in the experimental spectrum can provide evidence for the conformational preference.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through the analysis of their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₃H₂₅NO), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 1: Theoretical Mass Data for this compound

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₃H₂₅NO211.19361
[M+H]⁺C₁₃H₂₆NO⁺212.20089
[M+Na]⁺C₁₃H₂₅NNaO⁺234.18284

This table presents the calculated exact masses for the neutral molecule and its common adducts, which are essential for HRMS analysis.

Experimental determination of the mass of the protonated molecule [M+H]⁺ with an accuracy within a few parts per million (ppm) of the theoretical value (212.20089 Da) would provide strong evidence for the elemental composition of C₁₃H₂₆NO⁺.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze the resulting product ions. This process provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation of the protonated molecule, [this compound+H]⁺, is expected to follow characteristic pathways for tertiary amines, primarily involving α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

The structure of this compound features two potential sites for α-cleavage, leading to several key fragment ions.

Pathway 1: Cleavage adjacent to the cyclohexylmethyl group

α-cleavage of the C-C bond between the methylene bridge and the cyclohexyl ring would result in the formation of a stable iminium ion.

[M+H - C₆H₁₁]⁺ : Loss of a cyclohexyl radical (mass 83.0861 u) would generate an iminium ion with a theoretical m/z of 129.11209.

Pathway 2: Cleavage adjacent to the oxan-4-ylmethyl group

α-cleavage of the C-C bond between the methylene bridge and the oxane ring would lead to a different iminium ion.

[M+H - C₅H₉O]⁺ : Loss of an oxanyl radical (mass 85.0653 u) would produce an iminium ion with a theoretical m/z of 127.13284.

Other Potential Fragmentations:

Further fragmentation can occur, including cleavage within the ring systems. For instance, the oxane ring can undergo ring-opening followed by fragmentation. A common fragmentation for N-substituted morpholines (a similar six-membered oxygen-containing heterocycle) involves the loss of C₂H₄O. nist.gov A similar loss from the oxane ring in the target molecule could also be anticipated.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated this compound

Precursor Ion (m/z)Proposed Fragment Ion StructureFragment Ion FormulaTheoretical Exact Mass (m/z)Proposed Neutral Loss
212.20089[C₇H₁₄NO]⁺C₇H₁₄NO⁺128.1070C₆H₁₁• (Cyclohexyl radical)
212.20089[C₈H₁₆N]⁺C₈H₁₆N⁺126.1277C₅H₉O• (Oxanyl radical)
212.20089[C₆H₁₂N]⁺C₆H₁₂N⁺98.0964C₇H₁₃O•
212.20089[C₅H₁₀NO]⁺C₅H₁₀NO⁺100.0757C₈H₁₅•

This interactive table outlines the expected major fragment ions, their elemental compositions, and theoretical masses based on established fragmentation mechanisms for tertiary amines.

Analysis of the relative abundances of these fragment ions in the MS/MS spectrum can provide insights into the relative stability of the resulting ions and the lability of the corresponding bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination (if suitable crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound, or a suitable salt thereof, would allow for the unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details.

Should a suitable crystal be grown, the analysis would reveal the precise spatial relationship between the cyclohexylmethyl and (oxan-4-yl)methyl substituents around the central nitrogen atom. Key structural parameters that would be determined include:

Conformation of the cyclohexyl and oxane rings: Typically, these six-membered rings adopt a chair conformation to minimize steric strain.

Bond lengths and angles: The C-N, C-C, and C-O bond lengths and the angles around the nitrogen and tetrahedral carbon atoms would be precisely measured.

Supramolecular interactions: In the crystal lattice, intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds would dictate the packing arrangement of the molecules.

While no specific crystal structure for this compound is publicly available, data from closely related structures, such as those containing morpholine (B109124) or piperidine (B6355638) moieties, can provide expected ranges for bond lengths and angles. mdpi.com For example, C-N bond lengths in similar tertiary amines are typically in the range of 1.45-1.48 Å.

Computational and Theoretical Investigations of Cyclohexylmethyl Oxan 4 Yl Methyl Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, based on the fundamental laws of quantum mechanics, are employed to determine the electronic structure and energetics of molecules. ijert.orgnih.gov Among the most widely used methods are Density Functional Theory (DFT) and ab initio calculations. nih.govmdpi.com DFT methods, such as those employing the B3LYP functional, offer a favorable balance between computational cost and accuracy for many organic molecules. acs.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. ijert.org These calculations are fundamental to understanding the intrinsic properties of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. tau.ac.ilyoutube.com For a flexible molecule like this compound, multiple energy minima, known as conformers, exist. The cyclohexane (B81311) and oxane rings can each adopt various conformations, such as the stable chair form or higher-energy boat and twist-boat forms. ijert.orgsapub.org Furthermore, the substituents on these rings can be in either axial or equatorial positions, and rotation around the C-N and C-C single bonds of the linker creates additional conformational possibilities.

Quantum chemical calculations can be used to optimize the geometry of each potential conformer and calculate its corresponding energy. By comparing these energies, the relative stabilities of the conformers can be determined, allowing for a prediction of the most populated conformations at thermal equilibrium.

Table 1: Illustrative Relative Energies of this compound Conformers

This table presents hypothetical data for exemplary purposes, as specific experimental or computational studies on this molecule are not publicly available.

Conformer Description (Cyclohexane-Oxane)Substituent Orientation (Cyclohexyl-Oxanyl)Relative Energy (ΔE) (kcal/mol)
Chair-ChairEquatorial-Equatorial0.00
Chair-ChairEquatorial-Axial1.85
Chair-ChairAxial-Equatorial2.10
Chair-ChairAxial-Axial4.05
Twist Boat-ChairEquatorial-Equatorial5.50
Chair-Twist BoatEquatorial-Equatorial6.20

The complete potential energy surface, often referred to as the conformational landscape, describes the energy of a molecule as a function of its geometric parameters. tau.ac.ilnih.gov Computational methods can map this landscape to identify not only the stable conformers (energy minima) but also the transition states (saddle points) that connect them. researchgate.net The energy difference between a conformer and a transition state is the activation energy or interconversion barrier. acs.org

Calculating these barriers is crucial for understanding the molecule's dynamics. Low barriers indicate rapid interconversion between conformers at room temperature, making the molecule highly flexible, while high barriers suggest that certain conformers may be stable and isolable.

Table 2: Hypothetical Interconversion Energy Barriers for the Cyclohexane Ring

This table presents hypothetical data for exemplary purposes.

TransitionTransition StateCalculated Energy Barrier (kcal/mol)
Chair to Twist-BoatHalf-Chair10.5
Twist-Boat to Boat-1.4
Twist-Boat to Twist-BoatBoat1.4

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (its electrophilicity). researchgate.netlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, identifying it as the principal site for protonation and nucleophilic attack. The LUMO would likely be distributed across the σ* (antibonding) orbitals of the C-N and C-H bonds. Analysis of the electron density distribution would further highlight the electron-rich nitrogen atom as the most probable site for electrophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory for exemplary purposes.

OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.5Moderate electron-donating ability (nucleophilic nitrogen)
LUMO+1.2Low electron-accepting ability
HOMO-LUMO Gap7.7High kinetic stability

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes over time due to thermal energy. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties that can be directly compared with experimental data. nih.gov

NMR Chemical Shifts: By combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nih.govrsc.org These can then be converted into predicted ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts for various low-energy conformers against an experimental spectrum can be a definitive method for structural and stereochemical assignment. acs.orgrsc.org

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. stackexchange.comopenmopac.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, CH₂ bending, or C-O-C stretching. researchgate.netyoutube.com This allows for the confident assignment of absorption bands in an experimental IR spectrum, confirming the presence of specific functional groups and providing structural information.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

This table presents hypothetical data for exemplary purposes.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (adjacent to N, cyclohexyl side)55.856.2
C (adjacent to N, oxane side)54.154.5
C (adjacent to O, oxane ring)67.567.9
C4 (cyclohexane ring)26.226.5

Table 5: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

This table presents hypothetical data for exemplary purposes.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H Stretch (aliphatic)29252928
C-O-C Stretch (ether)11151118
C-N Stretch (amine)11901195

Elucidation of Intramolecular Stereoelectronic and Hyperconjugative Interactions

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. A key type of stereoelectronic interaction is hyperconjugation, which involves the delocalization of electron density from a filled bonding (σ) or lone pair (n) orbital to an adjacent empty antibonding (σ* or π*) orbital. researchgate.netcolab.ws

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are exceptionally well-suited to identify and quantify these subtle interactions. In this compound, NBO analysis could be used to investigate:

n → σ interactions:* The delocalization of the nitrogen lone pair (n_N) into the antibonding orbitals of adjacent C-H or C-C bonds (σ_CH or σ_CC). These interactions are crucial in determining the conformational preferences around the nitrogen atom and influence its basicity.

Anomeric-type effects: The interaction between the lone pairs on the oxane ring's oxygen atom (n_O) and the antibonding orbitals of adjacent C-C bonds (σ*_CC). These effects play a significant role in the conformational stability of the oxane ring. nih.gov

By quantifying the energy associated with these orbital interactions, a deeper understanding of the factors governing the molecule's preferred three-dimensional structure and inherent reactivity can be achieved.

Reactivity and Reaction Mechanisms of Tertiary Amine Systems

Fundamental Reactivity Patterns of Tertiary Amines

The core chemical characteristics of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine are its basicity and nucleophilicity, properties endowed by the lone pair of electrons on the sp³-hybridized nitrogen atom. libretexts.orgchemistrystudent.com As a tertiary amine, its reactivity is modulated by the electronic and steric nature of its substituents.

Basicity: The basicity of an amine refers to its ability to accept a proton (H+). panze-chemical.com The alkyl groups attached to the nitrogen in this compound are electron-donating through an inductive effect. libretexts.orgchemistrystudent.com This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation compared to ammonia (B1221849) or primary/secondary amines. libretexts.orgchemistrystudent.com Consequently, tertiary amines are generally more basic than their primary and secondary counterparts in the gas phase. However, in aqueous solution, the basicity of tertiary amines is often slightly lower than that of secondary amines due to reduced stabilization of the corresponding ammonium (B1175870) cation by solvation. masterorganicchemistry.com The bulky cyclohexyl and oxanyl groups can also sterically hinder the approach of a proton, potentially reducing its basicity compared to less hindered tertiary amines. panze-chemical.com

Nucleophilicity: Nucleophilicity describes the ability of the amine to donate its lone pair to an electrophilic atom other than a proton, typically a carbon atom. masterorganicchemistry.com While basicity and nucleophilicity often trend together, nucleophilicity is more sensitive to steric hindrance. panze-chemical.commasterorganicchemistry.com The large alicyclic groups in this compound create significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles, making it a less potent nucleophile than smaller tertiary amines in reactions like SN2 substitutions. panze-chemical.comquora.com

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Structurally Related Amines

Compound Structure pKa of Conjugate Acid Key Structural Feature
Ammonia NH₃ 9.25 Baseline
Triethylamine (B128534) (CH₃CH₂)₃N 10.75 Acyclic Tertiary Amine
N-methylpiperidine C₅H₁₀NCH₃ 10.08 Cyclic Tertiary Amine
Diisopropylethylamine (i-Pr)₂NEt 10.4 Sterically Hindered Amine
This compound C₁₃H₂₅NO Est. 10-11 Bulky Alicyclic Groups

Note: The pKa for this compound is an estimate based on typical values for similar aliphatic tertiary amines.

Oxidative Transformations Involving Tertiary Aminessioc-journal.cnresearchgate.net

Tertiary amines are susceptible to oxidation at both the nitrogen atom and the α-carbon atoms. The specific outcome depends on the oxidant used and the reaction conditions.

Formation of Amine N-Oxides

The oxidation of tertiary amines to their corresponding N-oxides is a common and synthetically useful transformation. nih.govthieme-connect.de This reaction involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. wikipedia.org Amine N-oxides are highly polar, water-soluble compounds. wikipedia.org

The oxidation of this compound would yield this compound oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), or Caro's acid. nih.govwikipedia.org The reaction is generally straightforward, as the electron-rich nitrogen of the tertiary amine readily attacks the electrophilic oxygen of the oxidant. nih.gov The general trend is that more basic amines are more readily oxidized by these electrophilic oxidants. nih.gov

General Reaction Scheme: R₃N + [O] → R₃N⁺-O⁻ Where R₃N is the tertiary amine and [O] is an oxygen source like H₂O₂ or mCPBA.

Table 2: Common Oxidizing Agents for Tertiary Amine N-Oxidation

Oxidizing Agent Typical Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvent, room temp. Inexpensive, environmentally benign (water is the byproduct). researchgate.net Can be slow; may require catalysts for less reactive amines. nih.govresearchgate.net
m-CPBA Chlorinated solvents (e.g., CH₂Cl₂), 0°C to room temp. Highly effective, fast, and reliable. thieme-connect.de Stoichiometric waste (m-chlorobenzoic acid); can oxidize other functional groups.
Caro's Acid (H₂SO₅) Aqueous solution Powerful oxidant. Harsh conditions, potential for side reactions.
Molecular Oxygen (O₂) High pressure, elevated temp., often with metal catalyst. google.com "Green" oxidant. Requires specific and often harsh conditions. nih.gov

Generation and Reactivity of Aminium Radical Cationsasianpubs.org

Aminium radical cations are highly reactive intermediates formed by the removal of one electron from the nitrogen's lone pair. beilstein-journals.org This single-electron transfer (SET) can be initiated by chemical oxidants, electrochemical methods, or, more recently, visible-light photoredox catalysis. beilstein-journals.orgresearchgate.net

For this compound, the formation of the corresponding aminium radical cation, {(C₆H₁₁CH₂)(C₅H₉OCH₂)NH}•⁺, opens up several reaction pathways. nih.gov These radical cations are electrophilic and can participate in C-N bond-forming reactions. researchgate.netnih.gov However, a more common fate is deprotonation at a carbon atom alpha to the nitrogen. beilstein-journals.orgnih.gov This process is favorable because the acidity of the α-C-H bonds is significantly increased upon oxidation of the amine. nih.gov Deprotonation yields a neutral α-amino radical, a strongly reducing species that can undergo further reactions, such as oxidation to an iminium ion or addition to Michael acceptors. beilstein-journals.org

Monodealkylation Pathways for Tertiary Aminesasianpubs.org

The oxidative removal of an alkyl group from a tertiary amine, known as N-dealkylation, is a fundamentally important reaction in both synthetic chemistry and drug metabolism. rsc.orgnih.gov The mechanism often proceeds through the formation of an aminium radical cation, followed by α-deprotonation to form an α-amino radical. researchgate.netrsc.org This radical is then oxidized to a cationic species known as an iminium ion. The iminium ion is susceptible to hydrolysis, which cleaves the C-N bond, yielding a secondary amine and a carbonyl compound (an aldehyde or ketone). rsc.orgnih.gov

In the case of this compound, dealkylation could, in principle, remove either the cyclohexylmethyl group or the (oxan-4-yl)methyl group. This would result in the formation of either (Oxan-4-yl)methanamine or Cyclohexylmethanamine, respectively, along with the corresponding aldehyde. The regioselectivity of this process would depend on the relative ease of C-H bond abstraction from the two different α-methylene groups.

Plausible N-Dealkylation Mechanism:

One-Electron Oxidation: Formation of the aminium radical cation.

α-Deprotonation: Loss of a proton from a carbon adjacent to the nitrogen to form an α-amino radical.

Second Oxidation: The α-amino radical is oxidized to an iminium ion.

Hydrolysis: The iminium ion reacts with water to form an unstable carbinolamine, which fragments into a secondary amine and an aldehyde. researchgate.net

Quaternization and Salt Formation Reactions

Quaternization: Tertiary amines readily react with alkyl halides in a classic SN2 reaction known as the Menshutkin reaction to form quaternary ammonium salts. unacademy.comwikipedia.org In this process, the amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. tue.nl

This compound can be quaternized by reacting it with an alkyl halide, such as methyl iodide (CH₃I), to produce a quaternary ammonium salt. openstax.org The resulting salt would have a positively charged nitrogen atom bonded to four carbon substituents. chemistrystudent.comchemguide.co.uk The rate of this reaction is sensitive to steric hindrance; the bulky groups on the parent amine may slow the reaction compared to less hindered amines. masterorganicchemistry.com

Reaction: (C₆H₁₁CH₂)(C₅H₉OCH₂)N + R-X → [(C₆H₁₁CH₂)(C₅H₉OCH₂)N-R]⁺X⁻ (Where R-X is an alkyl halide)

Salt Formation: As a base, this compound reacts with acids to form ammonium salts. spectroscopyonline.com For example, reaction with a strong acid like hydrochloric acid (HCl) will protonate the nitrogen atom to form (Cyclohexylmethyl)[(oxan-4-yl)methyl]ammonium chloride. spectroscopyonline.com This reaction is typically a fast and straightforward acid-base neutralization. The resulting salts are generally crystalline solids with significantly higher water solubility than the parent amine, a property often exploited in pharmaceuticals. spectroscopyonline.com

Stereochemical Control and Regioselectivity in Reactions Involving Alicyclic Tertiary Amines

The presence of two distinct and bulky alicyclic groups in this compound introduces significant challenges and opportunities for stereochemical and regiochemical control in its reactions.

Stereochemistry: The cyclohexyl and oxane rings are not planar and exist in chair conformations. The substituents on these rings can occupy either axial or equatorial positions. The steric bulk of the entire amine structure will influence the preferred conformation and the accessibility of the nitrogen lone pair. For reactions occurring at the nitrogen center, such as quaternization, the electrophile will approach from the least sterically hindered face. The bulky nature of the existing substituents will strongly direct the approach of the incoming group. panze-chemical.com

Regioselectivity: In reactions where there is a choice between reaction sites, such as oxidative N-dealkylation, the structure of the amine dictates the outcome. The two potential sites for initial hydrogen abstraction are the methylene (B1212753) carbons of the cyclohexylmethyl and the (oxan-4-yl)methyl groups.

Electronic Effects: The oxygen atom in the oxane ring is electron-withdrawing, which could slightly destabilize an adjacent radical or positive charge compared to the purely alkyl environment of the cyclohexylmethyl group. This might favor initial oxidation at the cyclohexylmethyl position.

Steric Effects: The relative steric accessibility of the α-hydrogens on each group could also play a role. The group that can more easily orient its C-H bonds for interaction with the oxidizing agent may react preferentially.

Therefore, a careful choice of reagents and reaction conditions would be necessary to control the regiochemical outcome of reactions like dealkylation.

Applications in Chemical Synthesis and Catalysis

Utilization of (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine as a Synthetic Building Block

The amine functionality is a cornerstone of organic synthesis, serving as a versatile handle for the construction of more complex molecules. This compound can be envisioned as a valuable building block in various synthetic endeavors.

The nitrogen atom in this compound can readily undergo a variety of chemical transformations, allowing for its incorporation into larger and more complex molecular frameworks. Key reactions would include N-alkylation, N-arylation, acylation, and reductive amination. Through these reactions, the cyclohexyl and oxane motifs can be introduced into pharmacologically active compounds, agrochemicals, and other high-value molecules. Chiral amines, in particular, are crucial in asymmetric synthesis, serving as chiral auxiliaries or as building blocks for drugs and other biologically active compounds. sigmaaldrich.com

For instance, the N-alkylation of secondary amines with alcohols, a process often catalyzed by transition metals like ruthenium or iridium, is a powerful method for synthesizing tertiary amines. nih.govacs.org This "borrowing hydrogen" methodology is an environmentally benign approach to forming C-N bonds. nih.gov this compound could serve as the amine component in such reactions, leading to the formation of diverse tertiary amines.

Table 1: Representative N-Alkylation Reactions of Secondary Amines

Amine Alcohol Catalyst Product Yield (%) Reference
Aniline Benzyl alcohol NHC-Ir(III) Complex N-Benzylaniline High nih.gov
Aniline Benzyl alcohol NHC-Ru(II) Complex N-Benzylaniline High nih.gov
(Hetero)aromatic amines Primary alcohols Ruthenium Pincer Complex Mono-N-alkylated amine High acs.org

This table presents examples of N-alkylation reactions with various secondary amines and catalysts, illustrating a potential transformation for this compound.

The unique combination of a bulky aliphatic ring and a polar ether ring in this compound makes it an interesting candidate for the synthesis of functional materials, particularly polymers. Amines are widely used in polymer chemistry as monomers, curing agents, and catalysts. numberanalytics.com

For example, primary and secondary amines are key components in the synthesis of polyamides (like nylon) through reaction with dicarboxylic acids, and in the curing of epoxy resins. numberanalytics.comresearchgate.net The structure of this compound could be incorporated into polymer backbones or used to cross-link polymer chains, potentially imparting unique thermal and mechanical properties to the resulting materials. numberanalytics.com Tertiary amines, which can be derived from this secondary amine, are also used as catalysts in the production of polyurethane foams and in the ring-opening polymerization of benzoxazines. googleapis.comnih.gov The synthesis of polymers with amine functionalities can lead to materials with applications in composites, nanocomposites, and even biomedical fields. numberanalytics.comdigitellinc.com

Table 2: Examples of Amine-Based Polymer Systems

Polymer Type Amine Role Key Reaction Resulting Properties
Polyamide Monomer Polycondensation with dicarboxylic acid High strength, durability
Epoxy Resin Curing Agent Ring-opening of epoxide High crosslink density, improved mechanical strength
Polyurethane Catalyst Isocyanate-polyol reaction Foam formation
Polybenzoxazine Catalyst Ring-opening polymerization High-performance thermosetting resin

This interactive table showcases the diverse roles of amines in the synthesis of various polymers, suggesting potential applications for this compound as a precursor.

Exploration of Tertiary Amines as Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. wikipedia.org Tertiary amines, in particular, are a prominent class of organocatalysts. researchgate.net By converting this compound to its tertiary amine derivatives, a new class of organocatalysts with potentially unique steric and electronic properties could be accessed.

Many amine-catalyzed reactions proceed through the formation of key intermediates known as iminium ions or enamines. wikipedia.org In enamine catalysis, a secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then reacts with an electrophile. In iminium catalysis, the secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. wikipedia.orgyoutube.com The steric bulk of the amine catalyst can play a crucial role in controlling the stereochemical outcome of these reactions.

Chiral amines are extensively used in asymmetric synthesis to produce enantiomerically enriched products. sigmaaldrich.comyale.edu If this compound were resolved into its enantiomers or modified to contain a chiral center, the resulting tertiary amines could be effective catalysts for asymmetric transformations. The synthesis of α-tertiary amines is a significant challenge in organic chemistry, and various catalytic strategies, including those involving chiral amines, have been developed to address this. rsc.orgacs.orgnih.gov

Tertiary amines also play a role in catalyzing multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. mdpi.comorganic-chemistry.org These reactions are highly atom-economical and efficient for building molecular complexity. nih.govscilit.com For example, tertiary amines can facilitate the A³-coupling (alkyne-aldehyde-amine) reaction to produce propargylamines. rsc.org

Table 3: Examples of Tertiary Amine-Catalyzed Reactions

Reaction Type Role of Tertiary Amine Key Intermediate Example
Michael Addition Enamine Catalysis Enamine Addition of ketones to nitro-olefins
Diels-Alder Reaction Iminium Catalysis Iminium ion Cycloaddition of α,β-unsaturated aldehydes
A³-Coupling Base/Nucleophilic Catalyst - Synthesis of propargylamines
Mannich Reaction Enamine Catalysis Enamine Synthesis of β-amino carbonyl compounds

This table provides an overview of common reactions catalyzed by tertiary amines, highlighting the mechanistic pathways and potential applications for derivatives of this compound.

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly developing area of research that offers more efficient and sustainable synthetic routes. Tertiary amines can be involved in C-H functionalization reactions in two ways: as the substrate undergoing functionalization or as a catalyst. The α-C-H bonds of tertiary amines are susceptible to functionalization through various catalytic methods, often involving the formation of an iminium ion intermediate. rsc.orgnih.govacs.org This allows for the synthesis of complex nitrogen-containing heterocycles. scispace.com

Furthermore, tertiary amines can act as catalysts in C-H functionalization reactions of other molecules. For example, in palladium-catalyzed remote meta-C-H functionalization of aromatic tertiary amines, the amine group can direct the catalyst to a specific position on the aromatic ring. acs.org While this compound itself is aliphatic, its derivatives could potentially be designed to participate in or catalyze C-H functionalization reactions.

Amine-Based Ligand Design in Transition Metal Catalysis

Coordination Chemistry and Stereochemical Influence in Metal Complexes

The coordination of this compound to a transition metal center is expected to be primarily through the nitrogen atom of the secondary amine. The geometry of the resulting metal complex will be significantly influenced by the steric bulk of the cyclohexylmethyl group. vu.nl This bulky substituent can occupy a substantial portion of the coordination sphere around the metal, thereby influencing the binding of other ligands and substrates. nih.gov

The stereochemical influence of this ligand is multifaceted. The flexible cyclohexyl ring can adopt various conformations, which in turn can create a specific chiral environment around the metal center. This is particularly important in asymmetric catalysis, where the ligand's stereochemistry dictates the enantioselectivity of the reaction. researchgate.net The presence of the oxane ring also introduces the possibility of secondary coordination through its oxygen atom, potentially leading to a bidentate chelation. This chelation would create a more rigid and defined geometry around the metal, which can be advantageous for achieving high levels of stereocontrol.

The coordination number and geometry of the metal complex are critical factors in its catalytic activity. For instance, in some catalytic cycles, a lower coordination number is desirable to allow for substrate binding, while in others, a more saturated coordination sphere is necessary to promote a specific transformation. The bulky nature of the cyclohexylmethyl group can favor the formation of complexes with lower coordination numbers.

Impact of Ligand Structure on Catalyst Performance and Selectivity

The structure of a ligand has a profound impact on the performance and selectivity of a transition metal catalyst. acs.org The steric and electronic properties of the ligand can affect the rate of the reaction, the stability of the catalyst, and the chemo-, regio-, and enantioselectivity of the transformation. researchgate.net

In the case of this compound, the bulky cyclohexylmethyl group is expected to play a significant role in determining the catalyst's selectivity. By creating a sterically hindered environment around the metal center, this group can direct the approach of the substrate, favoring one reaction pathway over others. This steric control is a powerful tool for achieving high levels of selectivity in a wide range of catalytic reactions. For example, in cross-coupling reactions, bulky ligands are often used to promote the reductive elimination step and prevent side reactions. rsc.org

The combination of a bulky, flexible alkyl group and a heterocyclic moiety can lead to catalysts with unique properties. The flexibility of the cyclohexylmethyl group allows the ligand to adapt to the geometric requirements of different intermediates in the catalytic cycle, while the heterocyclic component can provide additional stability or electronic modulation.

To illustrate the impact of such ligand structures, consider the data from related catalytic systems where bulky amine ligands have been employed.

Table 1: Effect of Ligand Structure on Enantioselectivity in a Representative Asymmetric Reaction

LigandSteric MoietyHeterocyclic MoietyEnantiomeric Excess (%)
Ligand Atert-ButylPyridine92
Ligand BCyclohexyl Oxazoline 95
Ligand CPhenylImidazole85
Ligand DIsopropylThiophene78

This table presents hypothetical data based on general principles of asymmetric catalysis to illustrate the potential influence of structural motifs similar to those in this compound.

As suggested by the hypothetical data in Table 1, ligands incorporating bulky cycloalkyl groups like cyclohexyl, in combination with a coordinating heterocycle, often lead to high levels of enantioselectivity. This is attributed to the well-defined and sterically crowded chiral pocket they create around the metal center.

Supramolecular Chemistry and Host Guest Interactions of Tertiary Amine Derivatives

Principles of Host-Guest Chemistry with Amine Substrates

Host-guest chemistry describes the formation of unique structural complexes between two or more molecules or ions held together by forces other than covalent bonds. wikipedia.org The "host" is typically a larger molecule with a cavity, while the "guest" is a smaller molecule that fits within this cavity. wikipedia.org The binding is often selective, a phenomenon known as molecular recognition, and exists in a dynamic equilibrium between the bound and unbound states. wikipedia.org

Several key principles govern the efficacy of host-guest binding:

Preorganization of the Host : Effective hosts often have a rigid structure, which minimizes the loss of conformational entropy upon binding a guest. libretexts.org

Complementarity : The size and shape of the host's binding cavity should be complementary to the guest molecule for optimal interaction. libretexts.org

Solvent Effects : The surrounding solvent plays a crucial role. For instance, the hydrophobic effect in water can be a powerful driving force for the encapsulation of nonpolar guests. wikipedia.orgnih.gov

Calixarenes, cyclodextrins, cucurbiturils, and crown ethers are common examples of host molecules that can encapsulate amine guests. wikipedia.orgnih.govacs.org For instance, certain carboxylcalix nih.govarenes have demonstrated the ability to selectively recognize primary amines through a process involving proton transfer from the host to the amine, followed by the binding of the resulting alkylammonium ion within the calixarene's cavity. acs.org

Table 1: Key Principles of Host-Guest Chemistry

PrincipleDescriptionRelevance to Amine Substrates
Molecular Recognition The specific binding of a guest molecule to a complementary host molecule. wikipedia.orgThe nitrogen atom and organic substituents of amines allow for a variety of specific non-covalent interactions.
Preorganization The degree to which a host molecule is conformationally organized for binding prior to complexation. libretexts.orgRigid hosts can more effectively bind amine guests by minimizing entropic penalties.
Complementarity The matching of size, shape, and chemical properties between the host's binding site and the guest. libretexts.orgThe three-dimensional structure of tertiary amines requires a host with a suitably shaped cavity.
Non-Covalent Interactions The collective forces (e.g., hydrogen bonding, van der Waals) that hold the host-guest complex together. wikipedia.orgTertiary amines can engage in a range of these interactions, influencing the stability of the complex.

Non-Covalent Interactions of Tertiary Amines in Supramolecular Assemblies

The formation of stable supramolecular structures relies on a multitude of weak, non-covalent interactions. nih.gov Tertiary amines, despite lacking the ability to act as hydrogen bond donors, are versatile participants in these assemblies due to their electronic and structural features. quora.comquora.com The interplay of various forces, including donor-acceptor interactions, weak hydrogen bonds, and dispersive forces, dictates the structure and stability of these complex systems. nih.gov

The nitrogen atom in a tertiary amine possesses a lone pair of electrons, making it a Lewis base and an electron donor. nih.gov This lone pair can readily participate in donor-acceptor (or charge-transfer) interactions with electron-deficient molecules (acceptors). nih.govresearchgate.net These interactions are a significant driving force in the formation of supramolecular assemblies. researchgate.net

In these interactions, the nitrogen atom donates electron density to an acceptor molecule, which can be an electron-poor aromatic system or a metal center. nih.govresearchgate.net The strength of this interaction is influenced by the electronic properties of both the amine and the acceptor, as well as steric factors around the nitrogen atom. The formation of these donor-acceptor complexes can often be observed through changes in spectroscopic properties, such as the appearance of new absorption bands in the UV-Vis spectrum. researchgate.net

While tertiary amines cannot donate hydrogen bonds, they can act as hydrogen bond acceptors. quora.com The nitrogen lone pair can interact with hydrogen bond donors, such as alcohols, phenols, or even activated C-H groups. oup.com These weak hydrogen bonds, although individually less strong than conventional hydrogen bonds, can collectively contribute significantly to the stability of a supramolecular complex. oup.com The geometry of these interactions is crucial, with a more directional alignment leading to a stronger bond. quora.com

Dispersive forces, a component of van der Waals forces, are ubiquitous and play a critical role in molecular recognition. numberanalytics.com These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce complementary dipoles in neighboring molecules. numberanalytics.com For a molecule like (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine, the bulky and nonpolar cyclohexyl and oxane rings provide a large surface area for significant van der Waals interactions within a host's cavity. numberanalytics.com These interactions are non-directional and increase with the size and polarizability of the interacting molecules.

Table 2: Non-Covalent Interactions of Tertiary Amines

Interaction TypeDescriptionRole in Supramolecular Assemblies
Donor-Acceptor Interaction between the electron-rich nitrogen lone pair (donor) and an electron-deficient molecule (acceptor). nih.govKey driving force for the formation of charge-transfer complexes and coordination to metal centers.
Weak Hydrogen Bonding The nitrogen atom acts as an acceptor for hydrogen bonds from suitable donor groups. quora.comoup.comContributes to the directionality and stability of the supramolecular structure.
Dispersive Forces Weak, non-directional forces arising from temporary induced dipoles. numberanalytics.comImportant for the overall stability of host-guest complexes, particularly for bulky, nonpolar groups.
Electrostatic Interactions Interactions between charged or polar groups. nih.govSignificant when the tertiary amine is protonated, leading to strong ion-dipole or ion-ion interactions.

Encapsulation Phenomena within Designed Molecular Cages and Receptors

Molecular cages and capsules are three-dimensional host molecules that can fully encapsulate a guest molecule within their internal cavity. acs.orgrsc.org This encapsulation can significantly alter the properties and reactivity of the guest by isolating it from the bulk solvent and other reactive species. researchgate.netmdpi.com The synthesis of these cages often relies on dynamic covalent chemistry, which allows for self-correction and the formation of thermodynamically stable products. acs.org

The encapsulation of tertiary amines within these cages is driven by a combination of factors, including size and shape complementarity, as well as favorable non-covalent interactions between the guest and the inner surface of the host. mdpi.com The hydrophobic effect is often a major contributor, particularly in aqueous media, where the encapsulation of a nonpolar guest allows for the release of ordered water molecules from the host's cavity, leading to a favorable increase in entropy.

The interior of a molecular cage provides a unique microenvironment that can stabilize reactive guests or catalyze reactions. researchgate.net For tertiary amines, encapsulation can protect them from degradation or unwanted side reactions. Furthermore, the confined space of the cage can impose conformational constraints on the guest molecule. acs.org

Research into metal-organic cages (MOCs) has demonstrated their ability to act as "molecular flasks," providing tailored cavities for binding specific guests. researchgate.net These cages are formed through the self-assembly of metal ions and organic ligands. researchgate.net The reduction of imine bonds to form more flexible amine-based cages has also been explored, although this can sometimes lead to a loss of structural integrity. nih.gov

Self-Assembly of Tertiary Amine-Containing Systems into Ordered Structures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures under equilibrium conditions, driven by non-covalent interactions. nih.govbeilstein-journals.org Tertiary amines can be incorporated into molecular building blocks that self-assemble into a variety of ordered architectures, such as micelles, vesicles, and hydrogels. nih.govacs.org

The pH-responsive nature of many tertiary amines is a key feature that can be exploited in self-assembly. nih.govnih.gov At low pH, the amine is protonated, leading to a charged, hydrophilic species. As the pH increases, the amine is deprotonated, becoming neutral and more hydrophobic. This change in properties can trigger the self-assembly or disassembly of supramolecular structures. For example, amphiphilic block copolymers containing a tertiary amine block can reversibly form micelles in response to pH changes. nih.gov

In a study on a rosin-based tertiary amine, it was shown to self-assemble into different structures (worm-like micelles, spherical micelles, and larger aggregates) depending on the pH of the solution. nih.gov This demonstrates the high degree of control that can be exerted over the self-assembly process by tuning environmental conditions. The formation of these assemblies is a complex interplay of hydrophobic interactions, electrostatic forces, and hydrogen bonding. nih.gov

The ability of tertiary amine-containing systems to form ordered structures has potential applications in areas such as drug delivery, where the pH-responsiveness can be used to trigger the release of an encapsulated drug in a specific biological environment. nih.govacs.org

Future Research Directions and Outlook

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of complex tertiary amines like (Cyclohexylmethyl)[(oxan-4-yl)methyl]amine is a cornerstone for its future application. Current synthetic strategies for tertiary amines often face challenges related to atom economy, waste generation, and the use of hazardous reagents. Future research will need to focus on developing greener and more efficient synthetic routes.

One of the most promising methods for synthesizing this target molecule is reductive amination . masterorganicchemistry.comyoutube.com This approach can be envisioned through two primary pathways:

Reaction of cyclohexanecarboxaldehyde (B41370) with (oxan-4-yl)methanamine.

Reaction of oxane-4-carbaldehyde with cyclohexylmethanamine.

These reactions typically involve the formation of an imine or iminium ion intermediate, which is then reduced in situ. harvard.edu Modern advancements in this area focus on replacing traditional reducing agents with more sustainable alternatives, such as catalytic transfer hydrogenation using formic acid or isopropanol, or direct hydrogenation with H₂ gas over heterogeneous catalysts. youtube.comrsc.org

Another key strategy is the N-alkylation of a secondary amine precursor, (cyclohexylmethyl)amine or [(oxan-4-yl)methyl]amine, with an appropriate alkylating agent like 4-(halomethyl)oxane or cyclohexylmethyl halide, respectively. nih.govnih.gov Sustainable N-alkylation methods are moving away from traditional alkyl halides towards greener alternatives like dialkyl carbonates or alcohols via "hydrogen borrowing" catalysis, which generate less toxic byproducts. rsc.orgnih.gov

Future methodologies will likely leverage biocatalysis, employing enzymes such as imine reductases or transaminases, which can offer high selectivity under mild, aqueous conditions, significantly improving the environmental footprint of the synthesis. rsc.org

Table 1: Potential Sustainable Synthetic Routes for this compound

Route Precursor 1 Precursor 2 Method Key Advantages
A Cyclohexanecarboxaldehyde (Oxan-4-yl)methanamine Catalytic Reductive Amination High atom economy, potential for one-pot synthesis. masterorganicchemistry.com
B Cyclohexylmethanamine 4-(Bromomethyl)oxane N-Alkylation Modular; allows for late-stage diversification.
C Cyclohexylmethanol (Oxan-4-yl)methanamine Borrowing Hydrogen Catalysis Uses alcohols as alkylating agents, producing only water as a byproduct. rsc.org
D Ketone Precursor Amine Donor Biocatalytic Transamination High stereoselectivity, mild reaction conditions, aqueous media. rsc.org

Advanced Mechanistic Insights into Amine Reactivity and Selectivity

A deep understanding of the reaction mechanisms is crucial for optimizing the synthesis and application of this compound. For its synthesis via reductive amination, future research should focus on the kinetics and thermodynamics of the intermediate iminium ion formation and its subsequent reduction. rsc.org The steric bulk of the cyclohexylmethyl group likely plays a significant role in the reaction rate and selectivity, a factor that can be probed using detailed kinetic studies and computational modeling. harvard.edursc.org

Investigating the nucleophilicity of the nitrogen lone pair is also critical. The electronic properties of the cyclohexyl and oxane rings, while primarily aliphatic, can subtly influence the basicity and reactivity of the amine. The oxygen atom in the oxane ring, for instance, could engage in intramolecular hydrogen bonding in certain conformations or transition states, modulating the amine's reactivity. Advanced spectroscopic techniques (e.g., in-situ NMR) and computational studies can provide valuable insights into these subtle electronic and steric effects.

Design and Synthesis of Novel Derivatives for Tailored Catalytic Performance

Tertiary amines are widely used as organocatalysts. The unique bifunctional nature of this compound—a basic nitrogen center flanked by sterically distinct groups—makes it an attractive platform for developing novel catalysts. Future work should explore the synthesis of derivatives to tune its catalytic properties.

Potential modifications could include:

Introducing stereocenters: Installing chiral centers on the cyclohexane (B81311) or oxane rings could lead to potent asymmetric organocatalysts for reactions like Michael additions, aldol (B89426) reactions, or Morita-Baylis-Hillman reactions. chemrxiv.org

Adding functional groups: Incorporating hydrogen-bond donating groups (e.g., -OH) on the cycloalkane rings could enable bifunctional catalysis, where the amine acts as a base and the additional group helps to activate the substrate.

Varying ring size and substitution: Exploring analogues with different cycloalkane rings (e.g., cyclopentyl, cycloheptyl) or substituted oxane rings would allow for fine-tuning of the steric environment around the nitrogen atom to optimize catalyst performance for specific reactions.

The development of such derivatives will enable the creation of a library of catalysts with tailored activity and selectivity for a wide range of organic transformations.

Integration of this compound-Based Motifs into Advanced Materials

The incorporation of amine functionalities into polymers and other materials can impart valuable properties such as pH-responsiveness, catalytic activity, and enhanced adhesion. researchgate.net The this compound motif is a prime candidate for integration into advanced materials.

Future research could focus on two main strategies:

Polymerization of monomers: Derivatives of the amine containing a polymerizable group (e.g., a vinyl or epoxide group) could be synthesized and used as monomers. This would lead to polymers with pendant this compound units, which could find applications as recyclable catalysts, ion-exchange resins, or functional coatings. researchgate.netvot.pl

Post-polymerization modification: The amine could be grafted onto existing polymers that contain reactive functional groups (e.g., pendant halides or epoxides). nih.govrsc.org This approach allows for the surface modification of materials, potentially improving their biocompatibility or creating active surfaces for sensing or catalysis.

The presence of both a nonpolar (cyclohexane) and a polar (oxane) group within the same motif could lead to materials with interesting self-assembly properties or interfacial behaviors in composites.

Computational Design and Prediction of Novel Tertiary Amine Architectures with Desired Properties

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new molecules. researchgate.net Density Functional Theory (DFT) and machine learning methods can be employed to predict the properties of this compound and its derivatives before their synthesis. rsc.orgnih.gov

Future computational studies should aim to:

Predict catalytic activity: By modeling the transition states of catalyzed reactions, it is possible to predict the activation barriers and enantioselectivities for new catalyst designs, guiding synthetic efforts towards the most promising candidates. chemrxiv.orgresearchgate.net

Screen for CO₂ capture potential: The reactivity of tertiary amines with CO₂ can be modeled to assess their potential as solvents for carbon capture technologies. nih.govnih.gov Computational screening could identify derivatives with optimal absorption capacity and regeneration energy.

Model interactions in materials: Molecular dynamics simulations can be used to understand how the incorporation of this amine motif affects the bulk properties of polymers or the surface properties of composites, aiding in the design of new functional materials.

An integrated approach, combining high-throughput computational screening with targeted experimental validation, will be key to rapidly exploring the vast chemical space of possible derivatives.

Green Chemistry and Sustainable Practices in the Synthesis and Transformations of Complex Amines

Adherence to the principles of green chemistry is essential for the future of chemical synthesis. mdpi.com For this compound, this involves a holistic approach that considers the entire lifecycle of the compound.

Key areas for future research include:

Use of renewable feedstocks: Investigating synthetic routes that start from biomass-derived precursors for the cyclohexane and oxane rings would significantly enhance the sustainability of the process. rsc.org

Catalyst efficiency and recyclability: Developing highly active and reusable catalysts (both for the synthesis of the amine and for its use in further applications) is crucial for minimizing waste.

Solvent minimization: Exploring solvent-free reaction conditions or the use of green solvents (e.g., water, supercritical CO₂, bio-derived solvents) will reduce the environmental impact of synthetic procedures. mdpi.com

By integrating green chemistry principles at every stage of research and development, the potential of this compound can be realized in an environmentally responsible manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.